Molecular Weight Reduction vs. ML366 (851094-56-9): A 50-Dalton Advantage for Permeability-Driven Assays
The target compound has a molecular weight of 279.30 g/mol, 50.05 Da lower than the 329.35 g/mol of the closest characterized analog ML366 (N-(5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl)cyclohexanecarboxamide) [1]. This difference arises from replacement of the benzodioxin group (C8H7O2, nominal mass contribution ~135 Da) with the 5,6-dihydro-1,4-dioxin group (C4H5O2, nominal mass contribution ~85 Da). A 50 Da reduction in molecular weight is associated with a statistically significant improvement in the probability of passive membrane permeability and oral bioavailability in drug-like chemical space [2].
| Evidence Dimension | Molecular weight (g/mol) |
|---|---|
| Target Compound Data | 279.30 |
| Comparator Or Baseline | ML366 (CAS 851094-56-9): 329.35 |
| Quantified Difference | −50.05 g/mol (−15.2% reduction) |
| Conditions | Calculated from molecular formula: Target C13H17N3O4; Comparator C17H19N3O4 |
Why This Matters
Lower molecular weight is a critical driver of passive permeability; a 50 Da reduction moves the compound further below the 500 Da Rule-of-Five threshold and may improve cell-based assay performance where intracellular target access is required.
- [1] Ng, W.-L.; Perez, L. J.; Wei, Y.; et al. Probe Reports from the NIH Molecular Libraries Program. 2014. Table 4 (ML366 MW 329.35). EvitaChem product page (target compound MW 279.296). View Source
- [2] Lipinski, C. A.; Lombardo, F.; Dominy, B. W.; Feeney, P. J. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv. Drug Deliv. Rev. 2001, 46, 3–26. View Source
